molecular formula C7H9F3O2 B1356201 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid CAS No. 277756-44-2

1-(Trifluoromethyl)cyclopentane-1-carboxylic acid

Cat. No. B1356201
M. Wt: 182.14 g/mol
InChI Key: DGQRYPPBAJNZFZ-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclopentane-1-carboxylic acid is a carboxylic acid . It is used as a pharmaceutical intermediate . The empirical formula is C7H9F3O2 and the molecular weight is 182.14 .


Molecular Structure Analysis

The SMILES string of the compound is OC(=O)C1(CCCC1)C(F)(F)F . The InChI is 1S/C7H9F3O2/c8-7(9,10)6(5(11)12)3-1-2-4-6/h1-4H2,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 35-39 °C . It is insoluble in water .

Scientific Research Applications

Synthesis of Bifunctional Cyclic Trifluoromethyl Building Blocks

1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its esters have been synthesized and used as platforms for various difunctional trifluoromethylcyclopentane derivatives. These building blocks are initially prepared from trifluoropropanoic acid and show potential in a wide array of applications due to their versatility and functionalization possibilities (Grellepois et al., 2012).

Carboxylation of Alkanes

Research has shown that alkanes like cyclopentane and cyclohexane can be carbonylated to carboxylic acids using vanadium catalysts in trifluoroacetic acid (TFA). This process demonstrates the potential of using such catalysts for effective carboxylation, contributing to the synthesis of various carboxylic acids (Reis et al., 2005).

Carboxylic Acid Isosteres in Drug Design

Cyclopentane-1,3-diones, resembling 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid, have been evaluated as isosteres for carboxylic acid in drug design. These derivatives showed promise in replicating the properties of carboxylic acids, suggesting their potential use in medicinal chemistry (Ballatore et al., 2011).

Synthesis of Fluorinated Compounds

1-(Trifluoromethyl)cyclopentane-1-carboxylic acid derivatives have been synthesized through a chemo- and diastereoselective process. These compounds are significant in the preparation of β,β-difluorinated amino acids, highlighting the utility of this acid in synthesizing fluorinated compounds, which are important in various fields including pharmaceuticals (Fustero et al., 2008).

Bio-isostere of Carboxylic Acid

Cyclopentane-1,2-diones, structurally related to 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid, have been investigated as potential surrogates for the carboxylic acid functional group. These studies suggest their utility in designing novel compounds, especially in the context of receptor antagonists (Ballatore et al., 2014).

Synthesis of Bicyclic Amino Acids

Bicyclic γ-amino acids, analogues of GABA, have been synthesized using a process that starts from cyclopent-3-ene carboxylate, which shares structural similarities with 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid. This synthesis demonstrates the potential of such compounds in the creation of novel amino acids (Semeno et al., 2019).

Safety And Hazards

This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(trifluoromethyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)6(5(11)12)3-1-2-4-6/h1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQRYPPBAJNZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573465
Record name 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethyl)cyclopentane-1-carboxylic acid

CAS RN

277756-44-2
Record name 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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